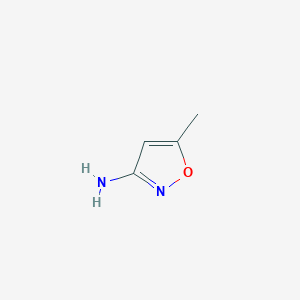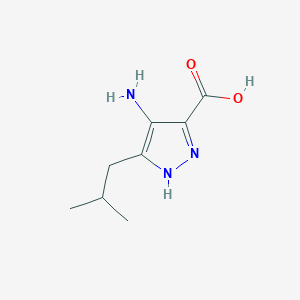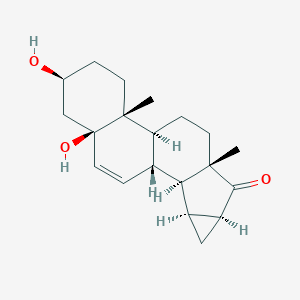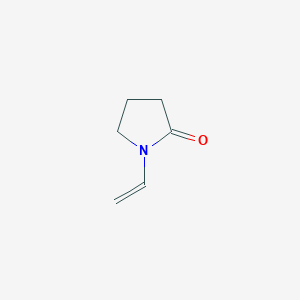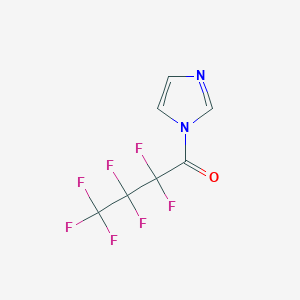![molecular formula C8H14O3 B125027 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone CAS No. 144829-98-1](/img/structure/B125027.png)
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone, also known as dihydrojasmone, is a cyclic ketone that belongs to the family of jasmonates. It is a colorless liquid with a pleasant floral odor that is widely used in the fragrance and flavor industry. In recent years, the scientific community has shown a growing interest in dihydrojasmone due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mécanisme D'action
The exact mechanism of action of 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene is not fully understood, but it is believed to act through the activation of the jasmonate signaling pathway. This pathway is involved in various physiological processes, including defense against pathogens, regulation of growth and development, and response to environmental stress. Dihydrojasmone has been shown to activate the expression of several genes involved in the jasmonate pathway, which may contribute to its biological effects.
Effets Biochimiques Et Physiologiques
Dihydrojasmone has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. It has been found to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases, which are involved in the programmed cell death pathway. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been found to possess potent anti-oxidant activity, which may protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydrojasmone has several advantages as a research tool, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities and is readily available from commercial sources. However, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has some limitations as a research tool, including its limited solubility in water and some organic solvents. Moreover, its mechanism of action is not fully understood, which may limit its use in some experimental systems.
Orientations Futures
There are several future directions for research on 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene, including the elucidation of its mechanism of action, the identification of its molecular targets, and the development of more efficient synthesis methods. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has potential applications in various fields, including agriculture, medicine, and biotechnology. It may be used as a natural pesticide or herbicide, as well as a chemotherapeutic agent for the treatment of cancer. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene may be used as a flavor or fragrance ingredient in various products. Further research is needed to fully explore the potential of 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene and its derivatives.
Méthodes De Synthèse
Dihydrojasmone can be synthesized by several methods, including the oxidation of natural jasmonic acid, the reduction of jasmonyl chloride, and the cyclization of 3-methyl-2-pentenoic acid. The most commonly used method is the reduction of jasmonyl chloride with sodium borohydride, which yields 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene with high purity and yield.
Applications De Recherche Scientifique
Dihydrojasmone has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been found to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been shown to possess potent anti-oxidant activity, which may protect against oxidative stress-induced damage.
Propriétés
Numéro CAS |
144829-98-1 |
|---|---|
Nom du produit |
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)7-6(2)10-8(3,4)11-7/h6-7H,1-4H3/t6-,7-/m1/s1 |
Clé InChI |
DECGIDYVUDWJEE-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)C |
SMILES |
CC1C(OC(O1)(C)C)C(=O)C |
SMILES canonique |
CC1C(OC(O1)(C)C)C(=O)C |
Synonymes |
D-threo-2-Pentulose, 1,5-dideoxy-3,4-O-(1-methylethylidene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)
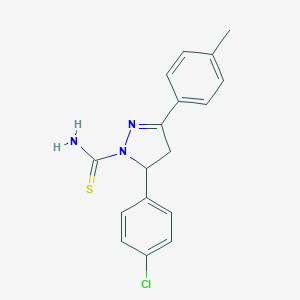
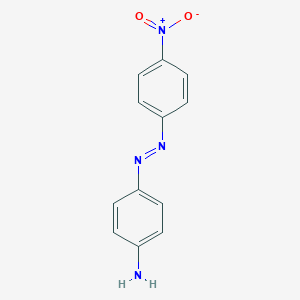

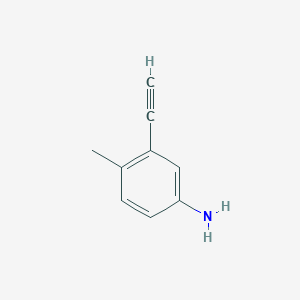

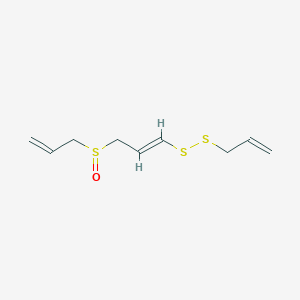
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
